Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

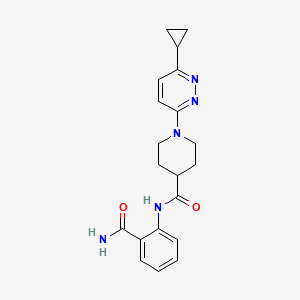

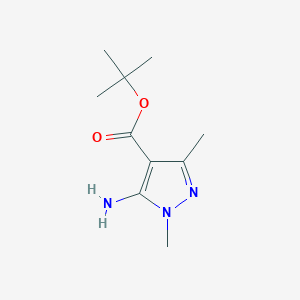

- Structure : It consists of a pyridine ring (pyridin-3-yl), a chlorinated pyrazole ring (5-chloro-1,3-dimethylpyrazole), and a sulfonate group (4-sulfonate) .

Molecular Structure Analysis

The molecular structure of Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate can be visualized as a combination of the mentioned functional groups. The pyridine and pyrazole rings contribute to its aromatic character, while the sulfonate group imparts polarity .

Scientific Research Applications

Organic Synthesis and Catalysis

- Ionic Liquid and Catalyst for Organic Synthesis : Sulfonic acid functionalized pyridinium chloride, a related ionic liquid, has been utilized as an efficient catalyst for the synthesis of various organic compounds. It catalyzed the Knoevenagel‐Michael‐cyclocondensation reaction for producing tetrahydrobenzo[b]pyran derivatives under solvent-free conditions, showcasing its potential in green chemistry and organic synthesis applications (Zolfigol et al., 2015).

Medicinal Chemistry and Antibacterial Agents

- Antibacterial Heterocyclic Compounds : Novel heterocyclic compounds containing a sulfonamido moiety, synthesized for their potential as antibacterial agents, demonstrate the utility of sulfonamide-based structures in drug discovery. The synthesis explored reactivity towards various active methylene compounds, highlighting the versatility of these compounds in medicinal chemistry (Azab et al., 2013).

Materials Science and Surface Chemistry

- Graphene Oxide Anchored Sulfonic Acid for Catalysis : Magnetically separable graphene oxide anchored with sulfonic acid (Fe3O4–GO–SO3H) nanoparticles were prepared and characterized for their catalytic activity. This study showcases the application of sulfonic acid functionalized materials in the solvent-free synthesis of complex organic molecules, underlining the potential of these materials in heterogeneous catalysis and green chemistry (Zhang et al., 2016).

Heterocyclic Chemistry

- Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides : This research demonstrates the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, expanding the toolbox for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals (Tucker et al., 2015).

properties

IUPAC Name |

pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3S/c1-7-9(10(11)14(2)13-7)18(15,16)17-8-4-3-5-12-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBIXDXIBXRIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)OC2=CN=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)

![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)